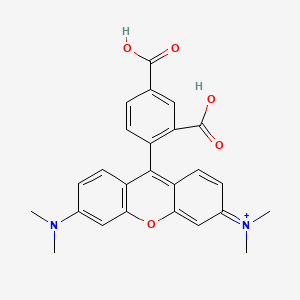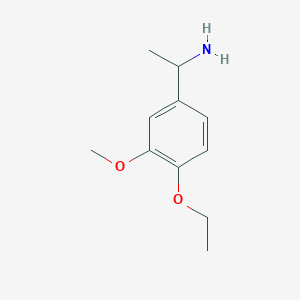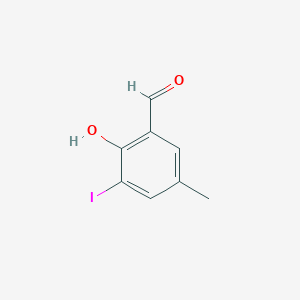
Quinoline, 2-methyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-methyl-3-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry due to its unique structure, which consists of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-methyl-3-(1-methylethyl)-quinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Quinoline, 2-methyl-3-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and fluorescent probes.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of quinoline, 2-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic microorganisms . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Quinoline, 2-methyl-3-(1-methylethyl)- can be compared with other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
Properties
CAS No. |
651724-36-6 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15N/c1-9(2)12-8-11-6-4-5-7-13(11)14-10(12)3/h4-9H,1-3H3 |
InChI Key |
MSHYSUXSDDKOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


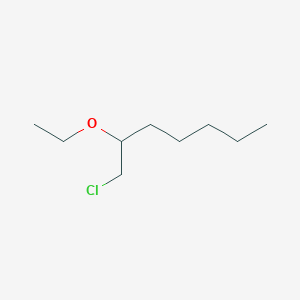
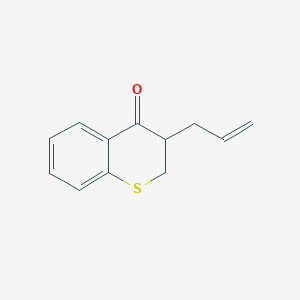
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
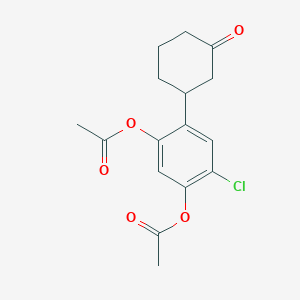
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
